molecular formula C18H18ClN5O4 B11183498 N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11183498
M. Wt: 403.8 g/mol
InChI Key: LXEULHIZNUQGPW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a pyrido[2,3-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the core structure using reagents like 4-chlorobenzoyl chloride.

    Morpholine Ring Addition: The morpholine ring is incorporated through nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the core structure.

    Final Carboxamide Formation: The carboxamide group is introduced through amide bond formation reactions, typically using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and resulting in a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(piperidin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
  • N-(4-chlorophenyl)-2-(pyrrolidin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Uniqueness

N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with different ring structures, such as piperidine or pyrrolidine, which may have different reactivity and biological activity profiles.

Properties

Molecular Formula

C18H18ClN5O4

Molecular Weight

403.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C18H18ClN5O4/c19-10-1-3-11(4-2-10)20-16(26)12-9-13(25)21-15-14(12)17(27)23-18(22-15)24-5-7-28-8-6-24/h1-4,12H,5-9H2,(H,20,26)(H2,21,22,23,25,27)

InChI Key

LXEULHIZNUQGPW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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